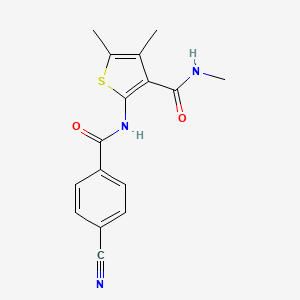

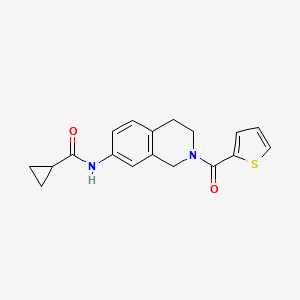

![molecular formula C23H15F2N3O B2386570 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-31-0](/img/structure/B2386570.png)

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FLQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. It has shown promising results in scientific research applications due to its unique structure and mechanism of action.

Scientific Research Applications

Photophysical and Electrochemical Properties

Research has explored the photophysical (absorption and emission spectra, quantum efficiency, fluorescence lifetimes) and electrochemical (oxidation potentials) properties of fluorine-substituted 1H-pyrazolo[3,4-b]quinoline (PQ) fluorescent dyes. Introduction of fluorine atoms in the PQ molecule modifies properties like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the PQ molecule is tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preservation of high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).

Applications in Light-Emitting Devices

The pyrazolo[3,4-b]quinoline structure has been studied for its potential use in light-emitting diodes (LEDs). Research indicates that the luminescent and electroluminescent properties of these compounds are strong in both solution and solid state. These compounds were used as dopant chromophores in polymer matrices for electroluminescent and LED devices, suggesting their potential for enhancing brightness in light-emitting properties (Gondek et al., 2010).

Fluorescent Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore is a versatile building block for constructing fluorescent molecular sensors. Facile synthesis allows its integration into fluorophore-spacer-receptor systems and fluoroionophores operating via intramolecular charge transfer. These systems show strong analyte-induced fluorescence enhancement and bright ratiometric dual emission, demonstrating favorable signaling features for metal ion recognition (Rurack et al., 2002).

Synthesis and Analysis for Biochemical Applications

Quinoline derivatives, including those based on the pyrazolo[3,4-b]quinoline structure, have been synthesized and analyzed for various biochemical and medicinal applications. These derivatives are known for their efficiency as fluorophores, used in biochemistry and medicine to study biological systems. The derivatives are considered potential antioxidants and radioprotectors, indicating a wide range of applications in biochemical research (Aleksanyan & Hambardzumyan, 2013).

Properties

IUPAC Name |

8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O/c1-29-18-4-2-3-14(11-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-8-5-15(24)6-9-17/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYQTHZVSNKYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

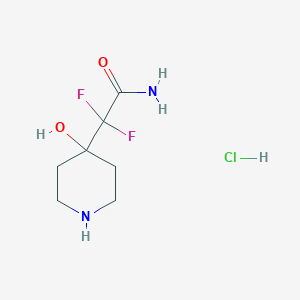

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)

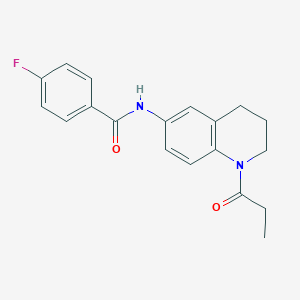

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)

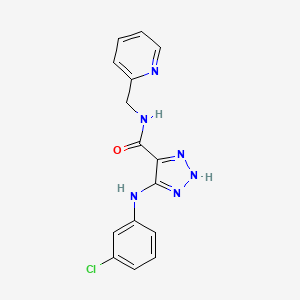

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)

![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)